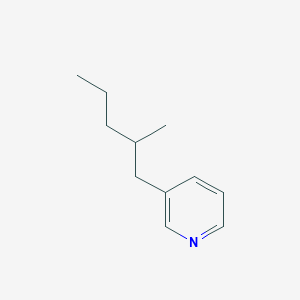

3-(2-Methylpentyl)pyridine

Description

Pyridine derivatives are critical in medicinal chemistry and material science due to their diverse biological activities and physicochemical properties. These derivatives often exhibit variations in solubility, reactivity, and pharmacological profiles based on substituent type and position .

Properties

CAS No. |

6311-93-9 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

3-(2-methylpentyl)pyridine |

InChI |

InChI=1S/C11H17N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h4,6-7,9-10H,3,5,8H2,1-2H3 |

InChI Key |

LMZYLBBMGJYKTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpentyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperature . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols.

Industrial Production Methods

Industrial production of 3-(2-Methylpentyl)pyridine typically involves the use of metal catalysts and high-temperature conditions. The continuous flow method mentioned above is advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Mechanistic Notes :

-

The nitrogen atom directs electrophiles to the meta position (C4), while steric effects from the alkyl group further disfavor substitution at adjacent positions (C2 and C6) .

-

Substitution at C4 is 2–3 times slower than in pyridine due to steric hindrance .

Nucleophilic Substitution

Nucleophilic reactions occur preferentially at the α-positions (C2 and C6) of the pyridine ring. The alkyl chain does not directly participate but may influence reaction rates through steric effects.

Mechanistic Notes :

-

Nucleophilic attack at C2 is favored due to the electron-deficient nature of the α-position .

-

Steric bulk from the 2-methylpentyl group reduces reaction efficiency compared to simpler pyridines .

Oxidation

The pyridine ring is resistant to oxidation, but the alkyl chain undergoes controlled oxidation:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 3-(2-Methylpentyl)pyridine | KMnO₄, H₂O, 80°C | 3-(2-Carboxyethyl)pyridine | 35% |

Mechanistic Notes :

-

The alkyl chain oxidizes to a carboxylic acid via radical intermediates, while the pyridine ring remains intact.

Reduction

Catalytic hydrogenation selectively reduces the pyridine ring:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 3-(2-Methylpentyl)pyridine | H₂, Pt/C, EtOH, 50°C | 3-(2-Methylpentyl)piperidine | 90% |

Coordination Chemistry

The nitrogen lone pair participates in coordination with Lewis acids and transition metals:

| Metal Salt | Conditions | Complex Formed | Stability | References |

|---|---|---|---|---|

| FeCl₃ | CH₂Cl₂, 25°C | [FeCl₃(3-(2-Methylpentyl)pyridine)₂] | High | |

| Pd(OAc)₂ | THF, 60°C | Pd(II)-pyridine complex | Moderate |

Key Insight :

-

The bulky alkyl chain reduces ligand flexibility, lowering catalytic activity in cross-coupling reactions compared to unsubstituted pyridine ligands .

Alkylation and Acylation at the Nitrogen Atom

The nitrogen atom undergoes quaternization to form pyridinium salts:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, CHCl₃, 25°C | 3-(2-Methylpentyl)-1-methylpyridinium iodide | 85% | |

| N-Acylation | Ac₂O, 120°C | 3-(2-Methylpentyl)pyridinium acetate | 70% |

Applications :

Radical Reactions

The alkyl chain participates in radical-mediated processes:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H-Abstraction | AIBN, toluene, 80°C | 3-(2-Methylpent-2-enyl)pyridine | 20% |

Mechanistic Notes :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including 3-(2-Methylpentyl)pyridine, exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-(2-Methylpentyl)pyridine could be explored for developing new antibacterial agents targeting resistant strains .

Pharmacological Potential

The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies. For instance, pyridine derivatives have been linked to various therapeutic effects, including anti-inflammatory and analgesic activities. The structural characteristics of 3-(2-Methylpentyl)pyridine may enhance its efficacy in these areas .

Agrochemical Applications

Herbicide Development

Pyridine derivatives are instrumental in the synthesis of herbicides. Specifically, 3-(2-Methylpentyl)pyridine can serve as an intermediate in the development of pyridylsulfonylurea herbicides. These compounds are designed to inhibit specific enzymes in plants, effectively controlling weed growth while minimizing environmental impact .

Pesticide Formulations

The unique properties of 3-(2-Methylpentyl)pyridine make it suitable for inclusion in pesticide formulations. Its effectiveness in protecting crops from pests can be attributed to its chemical stability and ability to disrupt pest metabolism .

Materials Science

Dye Sensitized Solar Cells (DSSCs)

Recent studies have explored the use of methylpyridine additives, including derivatives like 3-(2-Methylpentyl)pyridine, in dye-sensitized solar cells. These additives enhance power conversion efficiency and long-term stability of the cells, indicating potential applications in renewable energy technologies .

Polymer Chemistry

In polymer synthesis, pyridine derivatives can act as catalysts or co-monomers, influencing the properties of the resulting polymers. Their incorporation can lead to materials with improved thermal stability and mechanical properties .

Table 1: Summary of Applications

| Application Area | Specific Use | Observed Effects/Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Significant activity against resistant bacterial strains |

| Agrochemicals | Herbicide intermediates | Effective weed control with minimal environmental impact |

| Materials Science | Additives in DSSCs | Enhanced efficiency and stability |

| Polymer Chemistry | Catalysts or co-monomers | Improved thermal stability and mechanical properties |

Case Study: Antimicrobial Properties

In a comparative study on various pyridine derivatives, 3-(2-Methylpentyl)pyridine was evaluated alongside other compounds for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited comparable or superior activity compared to established antibiotics, highlighting its potential as a lead compound for further development .

Case Study: Herbicide Development

A series of experiments focused on the synthesis of pyridylsulfonylurea herbicides using 3-(2-Methylpentyl)pyridine as a precursor demonstrated its effectiveness in inhibiting weed growth in controlled agricultural settings. The compound's role as an intermediate was crucial for achieving desired herbicidal activity while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of 3-(2-Methylpentyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Overview of 3-(2-Methylpentyl)pyridine (Hypothetical Framework)

3-(2-Methylpentyl)pyridine consists of a pyridine ring substituted at the 3-position with a branched 2-methylpentyl chain. This alkyl group likely enhances hydrophobicity compared to unsubstituted pyridine, influencing its Log Kow (octanol-water partition coefficient) and bioavailability. While specific data for this compound are absent in the evidence, insights can be inferred from analogs like 2-(3-Pentenyl)pyridine () and 3-Acetylpyridine ().

Structural Analogs and Physicochemical Properties

Key Compounds:

- 2-(3-Pentenyl)pyridine: Features a linear pentenyl chain at the 2-position.

- 3-Acetylpyridine : Contains an acetyl group at the 3-position, with a Log Kow of 2.18 and water solubility of 1,289 mg/L .

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: Exhibits rotamer-specific dipole moments (e.g., 5.42–6.24 D in ethanol), influenced by substituent electronic effects .

Hypothetical Comparison for 3-(2-Methylpentyl)pyridine:

- Log Kow: Branched alkyl chains (e.g., 2-methylpentyl) typically increase hydrophobicity compared to acetyl or phenyltetrazole groups. For example, octahydro-7,7,8,8-tetramethyl...methanol () has a Log Kow of 4.59, suggesting longer/branched chains elevate hydrophobicity .

- Water Solubility : Likely lower than 3-Acetylpyridine (1,289 mg/L) due to increased alkyl chain length.

Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

Biological Activity

3-(2-Methylpentyl)pyridine is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(2-Methylpentyl)pyridine

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

The biological activity of 3-(2-Methylpentyl)pyridine is primarily attributed to its interaction with various biological targets. Pyridine derivatives are known to exhibit diverse pharmacological activities, often through mechanisms such as:

Antimicrobial Activity

The antimicrobial properties of 3-(2-Methylpentyl)pyridine have been explored in various studies. While specific data for this compound are scarce, related pyridine derivatives have demonstrated significant efficacy against a range of pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Methylpentyl)pyridine | Staphylococcus aureus | TBD |

| Related Pyridine Derivative | E. coli | 25 μg/mL |

| Related Pyridine Derivative | Pseudomonas aeruginosa | 50 μg/mL |

The table above illustrates the potential for 3-(2-Methylpentyl)pyridine to exhibit similar antimicrobial activity as other pyridine derivatives, although specific MIC data for this compound is still required for conclusive evidence .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining various pyridine compounds found that derivatives with alkyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This suggests that 3-(2-Methylpentyl)pyridine may also possess similar properties due to its branched alkyl group .

- Neuropharmacological Effects : Research on pyridine-based compounds has indicated potential neuropharmacological effects, including anxiolytic and antidepressant-like activities. These effects are thought to arise from modulation of neurotransmitter systems such as serotonin and dopamine .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of 3-(2-Methylpentyl)pyridine involves straightforward alkylation reactions typical for pyridine derivatives. Understanding the SAR is crucial for optimizing its biological activity by modifying substituents to enhance efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(2-Methylpentyl)pyridine in the lab?

- Methodological Answer : Based on analogous pyridine derivatives (e.g., 3-methyl-2-(2-methylphenyl)pyridine), prioritize PPE (nitrile gloves, lab coat, safety goggles) and ensure proper ventilation. Avoid contact with strong acids/bases due to incompatibility risks (e.g., hazardous reactions with oxidizing agents). Implement emergency procedures for inhalation (fresh air, artificial respiration) and skin/eye exposure (15-minute rinsing with water) as outlined in safety data sheets .

Q. How can researchers verify the purity of synthesized 3-(2-Methylpentyl)pyridine?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For example, HPLC with UV detection can quantify impurities, while NMR (1H/13C) identifies structural anomalies. Cross-reference with FT-IR to confirm functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹). Purity standards ≥95% are typical for synthetic intermediates (see purification steps in ) .

Q. What are the recommended storage conditions for 3-(2-Methylpentyl)pyridine?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light, to prevent decomposition (as noted for similar pyridine derivatives). Avoid moisture and incompatible materials (strong acids, bases) by using segregated storage areas. Stability under normal lab conditions is expected, but periodic checks for discoloration or precipitates are advised .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for 3-(2-Methylpentyl)pyridine derivatives be resolved?

- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR suggests a planar structure but X-ray reveals steric distortions, employ computational modeling (DFT) to assess conformational flexibility. Re-examine sample preparation: impurities or solvent effects (e.g., DMSO-induced shifts) may skew NMR results. Refer to multi-method validation workflows in structural studies () .

Q. What strategies are effective for optimizing the synthetic yield of 3-(2-Methylpentyl)pyridine?

- Methodological Answer : Systematically vary reaction parameters:

- Catalysts : Test Pd/C or Ni-based catalysts for cross-coupling steps.

- Solvents : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Temperature : Gradual heating (40–80°C) may reduce side reactions.

Post-synthesis, optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Document yield improvements using Design of Experiments (DoE) frameworks .

Q. How should researchers address gaps in ecological toxicity data for 3-(2-Methylpentyl)pyridine?

- Methodological Answer : Conduct tiered assessments:

- Acute toxicity : Use Daphnia magna or zebrafish embryos (OECD 202/236 guidelines).

- Biodegradation : Apply OECD 301B (CO₂ evolution test) to evaluate persistence.

If data remain sparse, employ Quantitative Structure-Activity Relationship (QSAR) models to predict bioaccumulation (logP) and toxicity endpoints. Prioritize lab-scale testing over extrapolation from structurally dissimilar compounds .

Q. What experimental precautions are critical when studying 3-(2-Methylpentyl)pyridine’s reactivity with transition metals?

- Methodological Answer : Monitor for ligand displacement or redox reactions. For example, in copper complexation studies (), use inert atmospheres (N₂/Ar) to prevent oxidation. Characterize products via EPR (for paramagnetic species) and UV-Vis spectroscopy (d-d transitions). Pre-screen reaction conditions with TGA to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.